4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide is a bicyclic heterocyclic compound featuring a benzothiophene scaffold fused with a partially hydrogenated cyclohexene ring. The carbohydrazide functional group (-CONHNH₂) at position 3 enhances its reactivity, enabling diverse chemical modifications for pharmacological applications. This compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives with hydrazine hydrate, yielding a versatile intermediate for further functionalization . Its structural rigidity and electron-rich thiophene ring make it a promising candidate for drug discovery, particularly in antimicrobial, anticancer, and central nervous system (CNS)-targeted therapies .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h5H,1-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMUMWHHNFTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354217 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135840-47-0 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound’s ability to induce apoptosis in cancer cells is also being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectral and Physical Properties
Comparative spectral data highlight the impact of substituents:
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | $ ^1H $ NMR (δ, NH₂) |
|---|---|---|---|
| Parent carbohydrazide | 210–213 | 1715, 1690 | 4.35 (br), 7.63 (br) |
| 6,6-Dimethyl derivative | 210–213 | 1715, 1690 | 0.95 (s, CH₃), 1.00 (s) |
| 2-Trifluoroacetyl derivative | Not reported | 1735 (CF₃CO) | 3.0–3.2 (m, cyclohexyl) |
Key Observations :
Antimicrobial Activity
Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exhibit broad-spectrum antimicrobial properties:
| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli | Reference |
|---|---|---|---|
| Parent carbohydrazide | 12.5 | 25 | |
| 2-Amino-N'-(4-nitrobenzylidene) | 6.25 | 12.5 | |
| 6-Ethyl derivative | 25 | 50 |
Mechanistic Insights :
- Nitrobenzylidene derivatives show enhanced activity due to improved electron-deficient aromatic interactions with bacterial enzymes .
- Bulky substituents (e.g., tert-butyl) reduce activity, likely due to steric hindrance .
Anticancer and Antimycobacterial Potential
- Azomethine derivatives (Schiff bases) of the parent compound demonstrate IC₅₀ values of 8–15 μM against HeLa cells, attributed to topoisomerase II inhibition .
- 2-Amino-N'-[substituted] analogs exhibit MIC values of 1.56 μg/mL against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid .
Pharmacokinetic and Toxicity Profiles
- Solubility : The parent compound is sparingly soluble in water (0.1 mg/mL) but shows improved solubility in DMSO (>10 mg/mL). Ethyl and tert-butyl derivatives further enhance lipid solubility .
- Metabolic Stability : Trifluoroacetylated analogs resist hepatic CYP450-mediated oxidation, prolonging half-life in vivo .
Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide (CAS No. 135840-47-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has been studied for various pharmacological effects, including analgesic and antimicrobial properties.
The compound features a unique structure that contributes to its biological activity. The presence of the thiophene ring and hydrazide functional group allows for interactions with biological targets, particularly in the modulation of receptor activities.
Analgesic Activity
Research has demonstrated that derivatives of this compound exhibit significant analgesic effects. In a study conducted using the "hot plate" method on mice, compounds derived from this structure showed analgesic activity that surpassed that of standard analgesics like metamizole .
Table 1: Analgesic Activity Comparison
| Compound | Analgesic Effect (Hot Plate Method) |
|---|---|
| This compound Derivative | High |
| Metamizole | Moderate |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown effectiveness against various bacterial strains. In one study, the synthesized derivatives were tested against Mycobacterium tuberculosis and exhibited promising anti-tubercular activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound Derivative | Mycobacterium tuberculosis | Significant |
| Control (Standard Antibiotic) | Mycobacterium tuberculosis | Moderate |
The biological activity of this compound is thought to involve modulation of specific receptors in the body. The compound may act as an inhibitor or modulator of receptor complexes involved in pain perception and microbial resistance mechanisms .
Case Studies
- Case Study on Analgesic Effects : A study involving intraperitoneal injection of the compound in mice indicated a dose-dependent response in pain relief compared to controls. The results suggested a mechanism involving central nervous system pathways.
- Case Study on Antimicrobial Effects : In vitro testing against clinical isolates of Mycobacterium tuberculosis showed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, indicating potential for further development as an anti-tubercular agent .
Q & A
Q. What role does AI play in accelerating derivative discovery for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
